2-Cyano-4-hydroxybenzoic acid
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Overview
Description
2-Cyano-4-hydroxybenzoic acid is an organic compound with the molecular formula C8H5NO3 It is a derivative of benzoic acid, featuring both a cyano group (-CN) and a hydroxyl group (-OH) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of hydroxybenzoic acid derivatives. This process typically requires the use of cyanoacetic acid or its esters as starting materials, which react with hydroxybenzoic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the Kolbe-Schmitt reaction, where potassium phenoxide reacts with carbon dioxide under high pressure and temperature. The reaction mixture is then acidified to yield the product . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro, sulfonic, and halogenated derivatives
Scientific Research Applications
2-Cyano-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.
Medicine: Research explores its potential as an anti-inflammatory and anticancer agent.
Industry: It is utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Cyano-4-hydroxybenzoic acid can be compared with other hydroxybenzoic acid derivatives:
2-Hydroxybenzoic Acid (Salicylic Acid): Known for its use in acne treatment and as a precursor to aspirin.
4-Hydroxybenzoic Acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
3-Hydroxybenzoic Acid: Less commonly used but has applications in organic synthesis.
Properties
Molecular Formula |
C8H5NO3 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
2-cyano-4-hydroxybenzoic acid |
InChI |
InChI=1S/C8H5NO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10H,(H,11,12) |
InChI Key |
IZSRMXACBODQIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)C(=O)O |
Origin of Product |
United States |
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